- Preparation of phenyl and benzodioxinyl substituted indazoles for treatment of glucocorticoid receptor mediated diseases., World Intellectual Property Organization, , ,
Cas no 935455-28-0 ((S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride)
935455-28-0 structure
Product Name:(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
Número CAS:935455-28-0
MF:C4H10ClNO2S
Megavatios:171.6456990242
MDL:MFCD28952871
CID:2356444
PubChem ID:67205227
Update Time:2025-06-11
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Propiedades químicas y físicas
Nombre e identificación
-
- (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
- (S)-3-aminotetrahydrothiophene 1,1-dioxide (hydrochloride)
- MGZQMSFXPSKBDY-WCCKRBBISA-N
- (3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride
- (S)-3-Amino-tetrahydrothiophene 1,1-dioxide hydrochloride
- (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
- (S)-(-)-tetrahydrothiophene-3-amine-1,1-dioxide hydrochloride
- (3S)-3-ThiophenaMine tetrahydro-, 1,1-dioxide hydrochloride (1:1)
- C12856
- (S)-3-AMINOTETRAHYDROTHIOPHENE 1,1-DIOXIDE HCL
- (3S)-3-ThiophenaMine, tetrahydro-, 1,1-dioxide, hydrochloride (1
- EN300-7614021
- AKOS026675629
- PS-8682
- SCHEMBL1901330
- (3S)-1,1-dioxothiolan-3-amine;hydrochloride
- 935455-28-0
- CS-B0940
- (S)-3-Aminotetrahydrothiophene1,1-dioxidehydrochloride
- HY-20629
- MFCD28952871
- (3S)-3-amino-1??-thiolane-1,1-dione hydrochloride
-
- MDL: MFCD28952871
- Renchi: 1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m0./s1
- Clave inchi: MGZQMSFXPSKBDY-WCCKRBBISA-N
- Sonrisas: O=S1(CC[C@H](N)C1)=O.Cl
Atributos calculados
- Calidad precisa: 171.0120774g/mol
- Masa isotópica única: 171.0120774g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 0
- Complejidad: 167
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 68.5
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169006120-250mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 98% | 250mg |
476.89 USD | 2021-06-01 | |
| abcr | AB526103-100 mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride; . |
935455-28-0 | 100mg |
€592.60 | 2023-06-14 | ||
| abcr | AB526103-250 mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride; . |
935455-28-0 | 250mg |
€1098.50 | 2023-06-14 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S16650-1g |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 1g |
¥6868.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S16650-100mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 100mg |
¥2058.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S16650-250mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 250mg |
¥3438.0 | 2021-09-07 | ||
| Alichem | A169006120-1g |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 98% | 1g |
$1350.00 | 2023-08-31 | |
| Chemenu | CM324864-100mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 98% | 100mg |
$292 | 2024-07-19 | |
| Chemenu | CM324864-250mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 98% | 250mg |
$508 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1191268-1g |
(S)-3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride |
935455-28-0 | 95% | 1g |
$1760 | 2024-07-19 |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C
Referencia
- Isoxazolyl-substituted benzimidazoles as p300 and/or CBP modulators and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 48 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Referencia
- Preparation of indazole derivatives for use as diacylglyceride O-acyltransferase 2 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ; 90 h, 120 °C; 120 °C → rt
1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; overnight, rt → reflux; reflux → rt
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, rt → reflux
1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; overnight, rt → reflux; reflux → rt
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, rt → reflux
Referencia
- Pharmaceutical compositions containing pyrazolo[1,5-a]pyrimidine compounds having CB1 receptor antagonistic effects, Japan, , ,
Métodos de producción 5
Condiciones de reacción
Referencia
- Preparation of trisubstituted pyrimidines as phosphodiesterase PDE10 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C
Referencia
- Combinations comprising a glucocorticoid receptor modulator for the treatment of respiratory diseases, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 48 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 10 min, rt
Referencia
- Indole derivatives useful as inhibitors of diacylglyceride O-acyltransferase 2, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 d, reflux
Referencia
- Preparation of novel pyrrolo[2,3-d]pyrimidine compounds as GPR119 receptor agonists, Japan, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ; 90 h, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux; reflux → rt
Referencia
- A pyrazolo[1,5-a]pyrimidine compound as CB1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Benzonitrile , Zinc bromide ; 90 h, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux
1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux
1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux
Referencia
- Pyrazolo[1,5-a]pyrimidine compounds as cannabinoid receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
Referencia
- Preparation of trisubstituted pyrimidine compounds and their use as phosphodiesterase 10 (PDE10) inhibitors, Japan, , ,
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Raw materials
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Preparation Products
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:935455-28-0)(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
Número de pedido:A1193103
Estado del inventario:in Stock
Cantidad:250mg/1g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 02:20
Precio ($):174.0/694.0
Correo electrónico:sales@amadischem.com
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Literatura relevante
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:935455-28-0)(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):174.0/694.0